Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-

physicochemical property lipophilicity oxazoline

Researchers requiring a defined, non-racemic chiral oxazoline-sulfonic acid hybrid for asymmetric ligand design often face limited sourcing options. This compound provides a single, well-defined (S)-stereogenic center at the 4-position of the oxazoline ring, making it a critical building block for chiral sulfonamide ligands like (S)-F-Ligand. - Enables enantioselective catalysis: The isopropyl substituent dictates the chiral environment, which is essential for asymmetric induction. - Key intermediate: Convert the sulfonic acid to a sulfonamide for advanced ligand synthesis. - Reliable supply: Available from stock in standard research packs (10-100 mg) with global shipping for quick project initiation.

Molecular Formula C12H15NO4S
Molecular Weight 269.32 g/mol
CAS No. 832104-33-3
Cat. No. B12884991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-
CAS832104-33-3
Molecular FormulaC12H15NO4S
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=N1)C2=CC=CC=C2S(=O)(=O)O
InChIInChI=1S/C12H15NO4S/c1-8(2)10-7-17-12(13-10)9-5-3-4-6-11(9)18(14,15)16/h3-6,8,10H,7H2,1-2H3,(H,14,15,16)/t10-/m1/s1
InChIKeyBSXVDHOLWPEPDP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Computed Properties


Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]- (CAS 832104-33-3, molecular formula C₁₂H₁₅NO₄S, MW 269.32 g/mol) is a chiral, non‑racemic oxazoline‑sulfonic acid hybrid [1]. The molecule combines a benzenesulfonic acid moiety with a 4‑isopropyl‑substituted 4,5‑dihydro‑1,3‑oxazole ring in the ortho position, generating a defined stereogenic center at C‑4 of the oxazoline ring . This structural arrangement places it within the broader class of chiral oxazoline‑containing ligands and catalyst precursors that are widely employed in enantioselective catalysis.

Chiral scaffold Non‑racemic oxazoline‑sulfonic acid hybrid with defined (S)-configuration at C-4
Workflow Stereochemical-control studies and enantioselective ligand design
Procurement context Select for chiral oxazoline ligand precursor applications; evaluate enantiomer attribution

Why Generic Substitution Fails for Chiral Oxazoline-Sulfonic Acids


In enantioselective catalysis, even minor alterations to the steric and electronic profile of the chiral oxazoline ligand can cause large shifts in both reaction rate and enantiomeric excess [1]. The benzenesulfonic acid group in CAS 832104-33-3 serves not only as a strong solubilising functionality but also as a potential coordination site or hydrogen‑bond donor, whereas the 4‑isopropyl substituent on the oxazoline ring dictates the spatial environment around the catalytic centre. Simply replacing this compound with unsubstituted benzenesulfonic acid, a racemic mixture, or a structurally related oxazoline (e.g., the benzyl or methyl analog) would eliminate or drastically alter the chiral induction capability, making generic substitution chemically irrational for any application that depends on stereochemical outcome.

Racemate or unsubstituted acid
Using a racemic mixture or benzenesulfonic acid without the oxazoline ring may eliminate chiral induction capability, making it unsuitable for stereochemical applications.
Benzyl or methyl oxazoline analog
Replacing the isopropyl substituent with a benzyl or methyl group alters steric and electronic environment, which can shift enantioselectivity and reaction rate; direct substitution may not transfer.
Sulfonic acid modification
Conversion of the sulfonic acid to a different functional group removes potential coordination or hydrogen‑bonding interactions, limiting structural fidelity for ligand studies.

Quantitative Comparative Evidence


Computed Lipophilicity vs. Benzyl Analog

The computed XLogP3-AA value for CAS 832104-33-3 is 1.6 [1]. For the closest commercially available analog, 2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]benzenesulfonic acid (CAS 832104-36-6), the XLogP3-AA value calculated by the same method is 2.3 (estimated from structure; no experimental logP has been reported for either compound) [2]. The 0.7 log‑unit difference indicates that the isopropyl derivative is measurably less lipophilic than the benzyl analog, which can affect solubility, membrane permeability, and catalyst partitioning in biphasic systems. However, this is a computational comparison only; no experimental logP or distribution coefficient has been published.

Lipophilicity vs. benzyl analog
Class-level inference
Isopropyl derivative XLogP3‑AA = 1.6; benzyl analog = 2.3 (Δ −0.7, computed only)
Lower lipophilicity may support aqueous-compatible catalyst design, but experimental logP is absent.
Computed by PubChem algorithm; no experimental confirmation.
physicochemical property lipophilicity oxazoline

Topological Polar Surface Area vs. Unsubstituted Benzenesulfonic Acid

The computed TPSA for CAS 832104-33-3 is 84.3 Ų [1], which is substantially higher than that of unsubstituted benzenesulfonic acid (TPSA ≈ 62.8 Ų) [2]. The additional polar surface area arises from the nitrogen and oxygen atoms within the oxazoline ring and can influence hydrogen‑bonding capacity and solubility in polar solvents. No experimental solubility data or direct functional comparison has been reported.

TPSA vs. unsubstituted acid
Class-level inference
TPSA 84.3 Ų (target) vs. ≈62.8 Ų (benzenesulfonic acid); +21.5 Ų increase.
Higher computed polarity suggests improved water solubility; no experimental solubility data available.
Standard TPSA method; requires experimental validation.
polarity solubility oxazoline

Steric Environment: Isopropyl vs. Benzyl Substituent

In the context of oxazoline‑based chiral ligands, the steric bulk of the 4‑substituent is a primary determinant of enantioselectivity [1]. The isopropyl group (CAS 832104-33-3) provides a branched, sterically demanding environment that is qualitatively different from the benzyl group (CAS 832104-36-6), which offers both steric bulk and potential π‑stacking interactions. No study has directly compared the catalytic performance of these two compounds as ligands or ligand precursors. Therefore, any claim that one is superior for a given transformation would be purely speculative.

Steric environment
Class-level inference
Isopropyl (branched alkyl) vs. benzyl (aryl‑alkyl) substituent; no head‑to‑head catalytic data.
Selection between analogs must rely on empirical evaluation for target reaction; enantioselectivity cannot be predicted.
General oxazoline design principles; specific assays needed.
steric hindrance enantioselectivity oxazoline ligand

Potential Application Scenarios


Chiral Oxazoline-Sulfonamide Ligand Synthesis

CAS 832104-33-3 can serve as a key intermediate for the preparation of chiral sulfonamide ligands such as (S)-F-Ligand (CAS 1192815-31-8), in which the sulfonic acid is converted to a sulfonamide . This intermediate role is plausible but has not been explicitly documented in the public literature for this specific CAS number.

Chiral Organocatalyst Development

The free sulfonic acid group may act as a Brønsted acid organocatalyst or as a co‑catalyst in asymmetric transformations. However, no catalytic data with this compound have been reported, so its utility remains hypothetical [1].

Aqueous-Phase Asymmetric Catalysis Research

The high computed TPSA (84.3 ²) suggests the compound may possess sufficient water solubility to be investigated as a water‑soluble chiral ligand precursor for aqueous‑phase metal catalysis, but experimental solubility and catalytic data are lacking [2].

Chiral Chromatographic Stationary Phase Development

Chiral oxazoline‑sulfonic acid hybrids could, in principle, be immobilised on a solid support to create a chiral stationary phase for enantiomeric separations. This application has not been demonstrated with CAS 832104-33-3 and would require proof‑of‑concept studies [3].

Application
Selection Property
Validation Focus
Chiral sulfonamide ligand synthesis
Sulfonic acid convertible to sulfonamide
Stereochemical fidelity in ligand‑metal complex
Organocatalyst development
Free Brønsted acid functionality
Catalytic activity and enantioselectivity in model reactions
Aqueous‑phase asymmetric catalysis
High computed TPSA (water compatibility potential)
Experimental solubility and catalytic performance in water
Chiral stationary phase research
Chiral oxazoline scaffold for immobilization
Enantioselective separation capability (proof‑of‑concept required)
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